molecular formula C15H26N2O3 B15507433 Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate

Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate

Cat. No.: B15507433
M. Wt: 282.38 g/mol
InChI Key: SWXVOKDTXKRXKI-UHFFFAOYSA-N
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Description

Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate is a useful research compound. Its molecular formula is C15H26N2O3 and its molecular weight is 282.38 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-11-4-5-12(17)9-15(8-11)10-16-6-7-19-15/h11-12,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVOKDTXKRXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CNCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection, cyclization, and functional group transformations. Key steps include:
  • Boc protection : Reacting precursors with Boc anhydride in the presence of triethylamine to introduce the tert-butyl group .

  • Spirocyclization : Using reagents like cyanogen bromide or ammonium carbonate to form the spirocyclic core under reflux conditions .

  • Purification : Column chromatography (e.g., chloroform/methanol, 9:1) ensures high purity .

  • Example : In related spiro compounds, N-Boc-nortropinone reacts with hydroxyacetophenone derivatives to form spiroquinazoline analogs .

    • Data Table : Common Reagents and Conditions
StepReagents/ConditionsPurposeYield RangeReference
Boc ProtectionBoc anhydride, Et₃N, THF, 0°C → RTIntroduce tert-butyl group60-85%
SpirocyclizationKCN, NH₄HCO₃, MeOH, refluxForm bicyclic core30-50%
PurificationColumn chromatography (CHCl₃:MeOH 9:1)Isolate product>95% purity

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and substituent positions. For example, δ 1.4 ppm (tert-butyl CH₃) and δ 3.5–4.5 ppm (morpholine protons) are diagnostic .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H⁺] = calculated 296.1864, observed 296.1862) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace methanol with dioxane/water mixtures to improve solubility and reduce side reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance Boc protection efficiency .
  • Temperature Control : Gradual warming from -78°C to RT minimizes undesired byproducts in spirocyclization .
  • Case Study : Scaling tert-butyl spiro derivatives from 0.5 mmol to 10 mmol increased yields from 30% to 45% by optimizing solvent ratios and stirring rates .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Ensure consistent assay conditions (e.g., pH, temperature, cell lines). For example, cytotoxic evaluations in used standardized MTT assays .

  • Structural Confirmation : Re-validate compound purity via NMR and HRMS to rule out degradation .

  • Analog Testing : Compare activity of derivatives (e.g., chloro vs. fluoro substituents) to identify structure-activity relationships (SAR) .

    • Data Table : Biological Activity Comparison of Derivatives
DerivativeSubstituentIC₅₀ (μM)TargetReference
Compound A7'-Cl12.3Topoisomerase II
Compound B7'-F8.7Topoisomerase II
Parent CompoundNone>50N/A

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Methodological Answer :
  • DFT Calculations : Assess charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., opioid receptors for spiroalkaloids) .
  • Example : The formyl group in tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate showed high electrophilicity (DFT), explaining its covalent binding to serine proteases .

Q. How does the spirocyclic structure influence functionalization?

  • Methodological Answer : The rigid spiro framework directs regioselective reactions:
  • Oxidation : The formyl group at C8 is selectively oxidized to carboxylic acids using KMnO₄ .
  • Reduction : NaBH₄ reduces the formyl group to a hydroxymethyl group without affecting the bicyclic core .
  • Substitution : Morpholine nitrogen undergoes alkylation (e.g., methyl iodide) to introduce diversifying groups .

Safety and Handling in Research Settings

Q. What are the best practices for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and chemical splash goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Comparative Structural Studies

Q. How do structural analogs compare in synthetic complexity and bioactivity?

  • Methodological Answer :
  • Complexity Metrics :
  • Spiro[3.4]octane : Requires fewer steps (3–4 steps) vs. spiro[4.5]decane (5–6 steps) due to smaller ring strain .
  • Bioactivity : Thia-azaspiro derivatives (e.g., 6-thia-2-azaspiro[3.4]octane) show enhanced metabolic stability compared to oxa-analogs .

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